![molecular formula C14H9ClN2O2S2 B5565039 2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazole](/img/structure/B5565039.png)

2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds similar to 2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazole, generally involves the condensation of 2-aminothiophenols with aldehydes or ketones in the presence of various catalysts. For instance, Brønsted acid-catalyzed cyclization of 2-amino thiophenols with β-diketones under oxidant-, metal-, and radiation-free conditions has been reported to yield various 2-substituted benzothiazoles in satisfactory to excellent yields, with different groups such as methyl, chloro, nitro, and methoxy linked on benzene rings being tolerated under optimized conditions (Mayo et al., 2014).

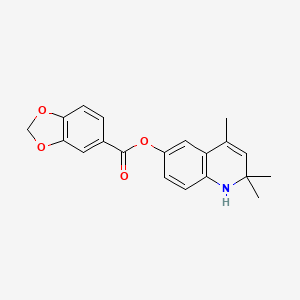

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be confirmed through various spectroscopic techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry. Crystal structure analyses via X-ray diffraction techniques have also been employed to elucidate the precise molecular geometry and confirm the structure of these compounds (Banu et al., 2014).

科学的研究の応用

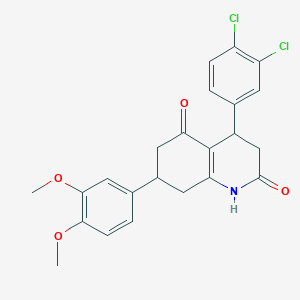

Anticancer Activity

Benzothiazole derivatives have shown significant potential as anticancer agents. Research has demonstrated that various substitutions on the benzothiazole scaffold can modulate its antitumor property. A study synthesized new 2-((5-substitutedbenzothiazol-2-yl)thio)-N’-(2-(4-(substitutedphenyl)ethylidene)acetohydrazide derivatives and investigated their probable anticancer activity. These compounds exhibited cytotoxic activity against different cancer cell lines, indicating the therapeutic potential of benzothiazole derivatives in cancer treatment (Osmaniye et al., 2018).

Antimicrobial Activity

Benzothiazoles have been explored for their antimicrobial properties as well. A series of 2-[(substituted benzyl)thio]-5-(5nitro-2-furyl)-1,3,4-thiadiazoles synthesized and tested for in vitro anti-Helicobacter pylori activity showed significant inhibitory activity against H. pylori. These findings suggest the potential of benzothiazole derivatives in treating infections caused by H. pylori, highlighting the versatility of benzothiazole compounds in medicinal chemistry (Mohammadhosseini et al., 2009).

Antiparasitic Properties

Benzothiazoles have also been evaluated for their antiparasitic properties. Research focused on the antiprotozoal properties of 6-nitro- and 6-amino-benzothiazoles against parasites such as Leishmania infantum and Trichomonas vaginalis revealed that the antiprotozoal properties greatly depend on the chemical structure of the substituent group. This study provided insights into the potential use of benzothiazoles as antiparasitic agents, contributing to the development of new treatments for parasitic infections (Delmas et al., 2002).

Green Chemistry Approaches

The synthesis of benzothiazole compounds has been aligned with green chemistry principles, emphasizing the importance of environmentally friendly and sustainable chemical processes. Advances in this area include the development of methods for synthesizing benzothiazoles from various starting materials, highlighting the role of benzothiazoles in promoting green chemistry initiatives (Gao et al., 2020).

特性

IUPAC Name |

2-[(2-chloro-6-nitrophenyl)methylsulfanyl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2S2/c15-10-4-3-6-12(17(18)19)9(10)8-20-14-16-11-5-1-2-7-13(11)21-14/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEHSQVUEAHDDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCC3=C(C=CC=C3Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Chloro-6-nitrobenzyl)sulfanyl]-1,3-benzothiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564958.png)

![rel-(1S,5R)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-oxo-2-(1-piperazinyl)ethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one dihydrochloride](/img/structure/B5564960.png)

![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564966.png)

![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(trifluoromethyl)phenyl]amino}methylene)-4-nitrobenzenesulfonamide](/img/structure/B5564970.png)

![3-methyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydroisoquinoline](/img/structure/B5564992.png)

![N-(2-chlorobenzyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5565016.png)

![3-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5565022.png)

![4,5-dimethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5565023.png)

![5-phenyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5565038.png)